molecular formula C9H7ClN2O2S2 B2772134 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole CAS No. 338795-05-4

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole

Cat. No. B2772134
CAS RN: 338795-05-4
M. Wt: 274.74
InChI Key: WAYAAHLOZJYVAA-UHFFFAOYSA-N
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Description

“5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” would be expected to contain a thiadiazole ring substituted with a phenylsulfonyl methyl group at the 4-position and a chlorine atom at the 5-position .


Chemical Reactions Analysis

The chemical reactions of “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” would be expected to be similar to those of other thiadiazoles. Thiadiazoles can participate in a variety of reactions, including Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” would be expected to be similar to those of other thiadiazoles. These properties would include molecular weight, solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Thiadiazole derivatives exhibit significant antimicrobial properties. A study by Alam (2018) discusses various thiadiazole derivatives, emphasizing their potent biological activities including antimicrobial, antitubercular, antidiabetic, and antidepressant effects among others. The structure-activity relationship (SAR) analysis of these compounds suggests that the thiadiazole moiety plays a crucial role in enhancing their efficacy and safety (Faruk Alam, 2018). Furthermore, Mishra et al. (2015) highlight the extensive pharmacological activities of 1,3,4-thiadiazole derivatives, including their anti-inflammatory, analgesic, antimicrobial, and antitumor properties, which are attributed to the presence of the toxophoric N2C2S moiety (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).

Pharmacological Scaffolds

Thiadiazoles are recognized for their versatile pharmacological scaffolds, which have been applied in developing treatments for various diseases. Koval et al. (2022) provide an overview of triazole and thiadiazole derivatives as promising candidates in bioorganic and medicinal chemistry, particularly for their analgesic and anti-inflammatory activities. This review underscores the potential of these heterocyclic systems in optimizing drug-like characteristics and exploring new directions in molecular design (Andriy Koval, A. Lozynskyi, S. Shtrygol’, R. Lesyk, 2022).

Safety and Hazards

As with all chemicals, “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” should be handled with care. It’s important to refer to the Material Safety Data Sheet (MSDS) for information on safety and hazards .

Future Directions

The future directions for research on “5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole” could include further exploration of its synthesis, properties, and potential applications. This could involve studying its reactivity, investigating its potential biological activity, and developing new synthetic methods .

properties

IUPAC Name

4-(benzenesulfonylmethyl)-5-chlorothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-9-8(11-12-15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYAAHLOZJYVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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